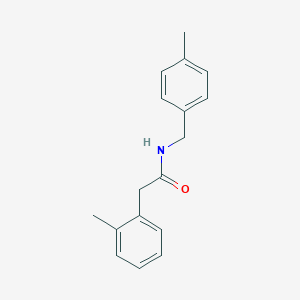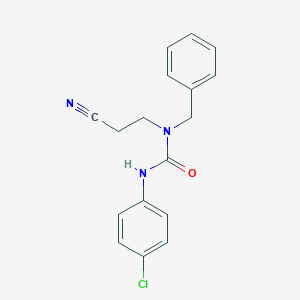![molecular formula C18H21N3O4S B240483 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide, also known as APSBPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of sulfonamide compounds and has been shown to exhibit anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. In cancer cells, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are responsible for the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth and proliferation.
In inflammatory disorders, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to inhibit the activity of the transcription factor NF-κB, which is responsible for the production of pro-inflammatory cytokines and chemokines. Inhibition of NF-κB leads to the downregulation of these molecules, resulting in the attenuation of inflammation.
Biochemical and Physiological Effects:
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to exhibit several biochemical and physiological effects. In cancer cells, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to induce cell cycle arrest at the G1 phase and apoptosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is critical for metastasis.
In inflammatory disorders, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. The compound has also been shown to reduce the infiltration of immune cells into the affected tissues, resulting in the reduction of tissue damage.
実験室実験の利点と制限
One of the advantages of using 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide in lab experiments is its high yield during synthesis, which makes it readily available for research purposes. The compound also exhibits potent anti-inflammatory and anticancer properties, making it a promising therapeutic agent.
One limitation of using 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics. The compound also exhibits cytotoxicity at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide. One direction is the optimization of its pharmacokinetics and pharmacodynamics to improve its therapeutic potential. Another direction is the investigation of its efficacy in combination with other therapeutic agents for the treatment of cancer and inflammatory disorders.
Furthermore, the development of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide analogs with improved solubility and potency can also be explored. The identification of new targets and pathways for 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide can also lead to the discovery of new therapeutic applications for the compound.
Conclusion:
In conclusion, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide is a promising chemical compound that exhibits potent anti-inflammatory and anticancer properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide can lead to the discovery of new therapeutic applications for the compound.
合成法
The synthesis of 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide involves the reaction of 4-aminobenzenesulfonamide with benzyl chloroformate in the presence of triethylamine, followed by the addition of N-(3-aminopropyl) acetamide. The reaction yields 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide as a white solid with a high yield.
科学的研究の応用
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide has also been shown to inhibit the migration and invasion of cancer cells, which is critical for metastasis.
Inflammatory disorders such as rheumatoid arthritis and multiple sclerosis have also been studied using 3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the progression of these diseases.
特性
製品名 |
3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide |
|---|---|
分子式 |
C18H21N3O4S |
分子量 |
375.4 g/mol |
IUPAC名 |
3-[(4-acetamidophenyl)sulfonyl-benzylamino]propanamide |
InChI |
InChI=1S/C18H21N3O4S/c1-14(22)20-16-7-9-17(10-8-16)26(24,25)21(12-11-18(19)23)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,19,23)(H,20,22) |
InChIキー |
LOEURCLZIMEUFU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N)CC2=CC=CC=C2 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)


![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)